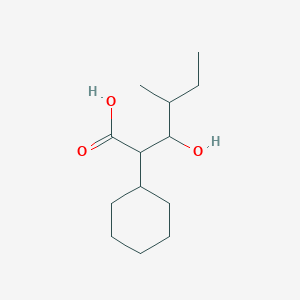
2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid is an organic compound with the molecular formula C₁₃H₂₄O₃. It features a cyclohexyl group, a hydroxyl group, and a carboxylic acid group, making it a versatile molecule in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the hydroxyl and carboxylic acid groups.
Hydroxylation: Cyclohexane is hydroxylated using reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group.
Carboxylation: The hydroxylated intermediate is then subjected to carboxylation reactions using carbon dioxide or other carboxylating agents to introduce the carboxylic acid group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and higher throughput.
Green Chemistry Approaches: Implementing environmentally friendly methods to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways: It may modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexyl-3-hydroxy-4-methylpentanoic acid: Similar structure but with a shorter carbon chain.
2-Cyclohexyl-3-hydroxy-4-methylheptanoic acid: Similar structure but with a longer carbon chain.
2-Cyclohexyl-3-hydroxy-4-methylbutanoic acid: Similar structure but with an even shorter carbon chain.
Uniqueness
2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid is unique due to its specific carbon chain length and the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
6343-64-2 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-cyclohexyl-3-hydroxy-4-methylhexanoic acid |
InChI |
InChI=1S/C13H24O3/c1-3-9(2)12(14)11(13(15)16)10-7-5-4-6-8-10/h9-12,14H,3-8H2,1-2H3,(H,15,16) |
InChI Key |
RAYWBDQWWXCHQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(C1CCCCC1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
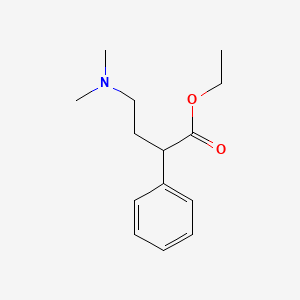
![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)

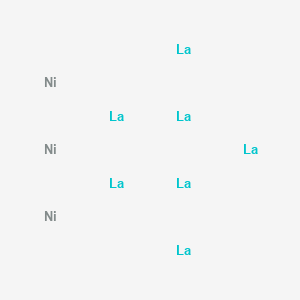
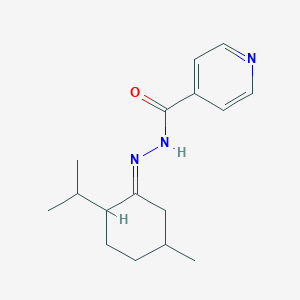

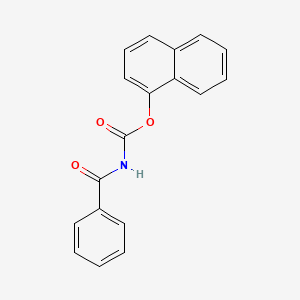
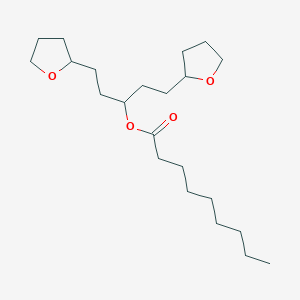
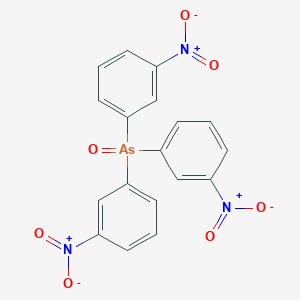
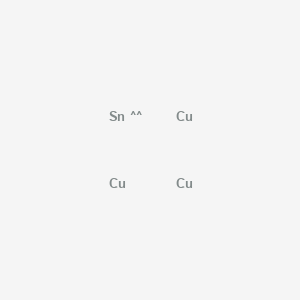
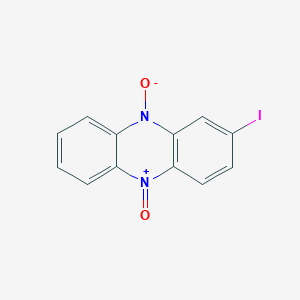
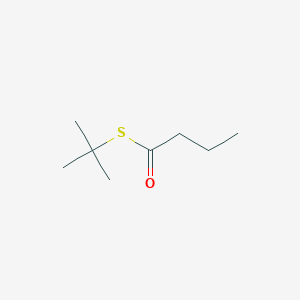
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)
